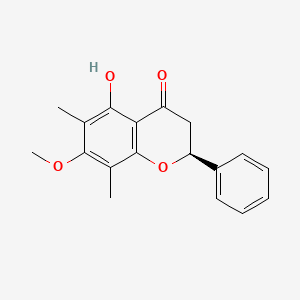

(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

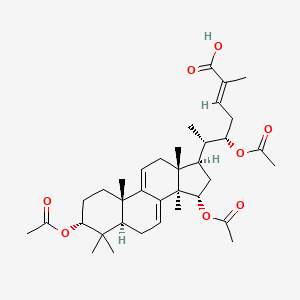

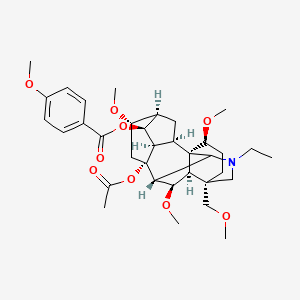

(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5, a methoxy group at position 7 and methyl groups at positions 6 and 8. It has been isolated from the buds of Cleistocalyx operculatus. It has a role as a plant metabolite. It is a monohydroxyflavanone and a monomethoxyflavanone. It derives from a (2S)-flavanone.

Applications De Recherche Scientifique

Synthesis and Derivatives

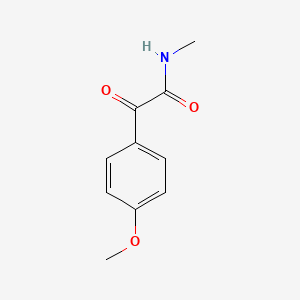

- Synthesis Techniques : This compound has been synthesized through various methods, such as treating 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone with DMSO/I2, yielding 7-hydroxy-5methoxy-6,8-dimethylflavone, among other flavonoids (Zhou Xiong, 2007).

Natural Occurrence and Extraction

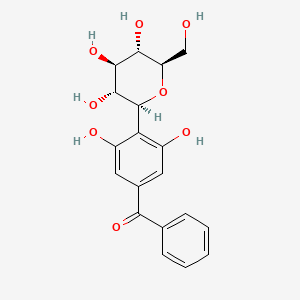

- Presence in Natural Sources : It's found in various natural sources, such as the bark of Piper hostmannianum, along with other flavonoids (P. Pedro, D. Diaz, C. Arias, P. Joseph-Nathan, 1987).

Biological and Chemical Properties

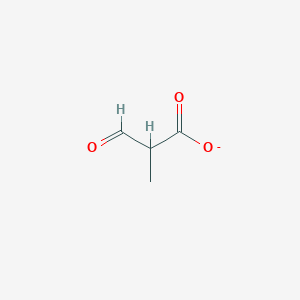

- Metabolic Studies : This compound's metabolic fate in mammalian systems was studied through microbial biotransformation, leading to the production of various oxygenated metabolites (H. J. Kim, Soon-Ho Yim, F. Han, B. Kang, H. Choi, D. Jung, Darren R. Williams, K. Gustafson, E. Kennelly, Ik-Soo Lee, 2019).

- Molecular Studies : The flavonoid displays statistical conformational disorder, which is correlated with isomerization equilibrium between flavanone and chalcone forms. This behavior has implications for its biological activity (Bruno Dacunha-Marinho, Ana Martínez, R. Estévez, 2008).

Applications in Health and Medicine

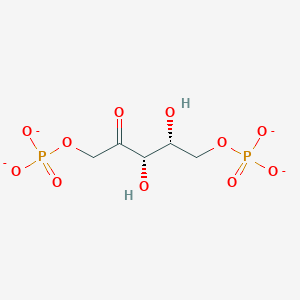

- Antihyperglycemic Activity : Extracts containing this compound from Eysenhardtia platycarpa showed significant decrease in blood glucose levels in diabetic rats, suggesting its potential in managing diabetes (José M. Narváez-Mastache, M. L. Garduño-Ramírez, L. Alvarez, G. Delgado, 2006).

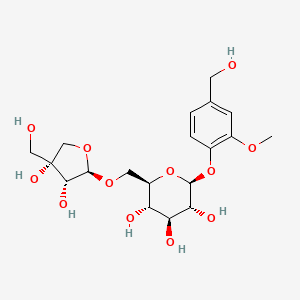

- Skin Care Properties : Hydroalcoholic leaf extracts of Couroupita guianensis, containing this flavonoid, showed antioxidant activity and stimulated human skin fibroblast proliferation, indicating potential skin care benefits (Ana Martínez, E. Conde, A. Moure, H. Domínguez, R. Estévez, 2012).

Potential Pharmacological Activities

- Prolyl Endopeptidase Inhibitors : The compound has shown significant inhibitory activity against prolyl endopeptidase, a serine protease, suggesting its utility in developing pharmacological agents (E. Amor, I. Villaseñor, A. Yasin, M. Choudhary, 2004).

- Antifungal Properties : It exhibited good antifungal activity against Candida and Cryptococcus species, indicating its potential as a source of antifungal drugs (M. Kayo, M. Simo, Maurice Tagatsing Fotsing, E. Talla, S. Laurent, L. Elst, C. Hénoumont, E. Yankep, Tamfu Alfred Ngenge, R. Keumoe, A. T. Atchadé, Elisabeth Menkem Zeukóo, M. Sameza, A. Roch, R. Muller, F. Boyom, J. Mbafor, 2020).

Cosmetic Industry Applications

- UV Absorption : This compound has properties that make it a candidate for UV absorbers in cosmetic products (A. Ninagawa, T. Iseki, H. Matsuda, 1983).

Propriétés

Nom du produit |

(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone |

|---|---|

Formule moléculaire |

C18H18O4 |

Poids moléculaire |

298.3 g/mol |

Nom IUPAC |

(2S)-5-hydroxy-7-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O4/c1-10-16(20)15-13(19)9-14(12-7-5-4-6-8-12)22-18(15)11(2)17(10)21-3/h4-8,14,20H,9H2,1-3H3/t14-/m0/s1 |

Clé InChI |

KZNAGLGLKRUIPD-AWEZNQCLSA-N |

SMILES isomérique |

CC1=C(C2=C(C(=C1OC)C)O[C@@H](CC2=O)C3=CC=CC=C3)O |

SMILES canonique |

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=CC=C3)O |

Origine du produit |

United States |

Retrosynthesis Analysis

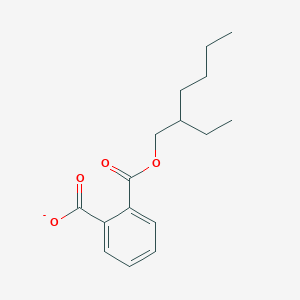

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6aR,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1259655.png)

![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B1259664.png)

![5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1259676.png)